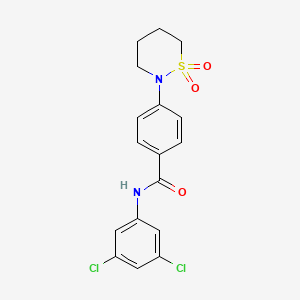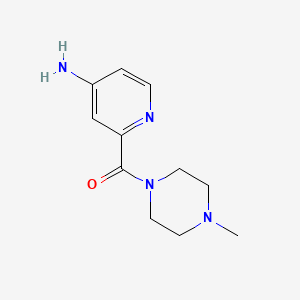
(4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that belongs to the thiazepane class of compounds. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and mechanism of action.
Applications De Recherche Scientifique
Synthesis and Characterization
Research into similar compounds, such as the synthesis and characterization of thiazole and thiophene derivatives, demonstrates the interest in synthesizing novel compounds for various applications, including antibacterial activity. For example, Shahana and Yardily (2020) synthesized and characterized novel compounds with antibacterial activity potential through spectroscopic methods and density functional theory (DFT) calculations, indicating a methodology that could apply to (4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone (M. Shahana & A. Yardily, 2020).
Molecular Docking Studies
Molecular docking studies are used to predict the interaction between a molecule and a target protein, which can indicate potential bioactivity. The aforementioned study by Shahana and Yardily also includes a molecular docking study to understand the antibacterial activity of synthesized compounds, which could be a relevant approach for assessing the bioactivity of this compound (M. Shahana & A. Yardily, 2020).
Antimicrobial and Anticancer Agents
Compounds with similar structures have been evaluated for their antimicrobial and anticancer activities. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities, suggesting that compounds like this compound might also hold such potential if properly synthesized and evaluated (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Safety and Hazards
The safety data sheet for a similar compound, (4-Chlorophenyl)(morpholino)methanone, suggests that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Mécanisme D'action
Target of Action
Molecular simulation studies suggest that similar compounds may interact with specific protein pockets
Mode of Action
It is hypothesized that it may interact with its targets through non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and van der Waals forces . The compound’s interaction with its targets could lead to conformational changes in the target proteins, potentially altering their function.
Pharmacokinetics
The compound’s molecular weight (as indicated in the search results ) suggests that it may have suitable properties for oral absorption. The presence of the morpholinomethyl group could potentially influence its distribution and metabolism. More detailed studies are needed to understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
Similar compounds have shown antipromastigote activity, suggesting potential antimicrobial or antiparasitic effects
Propriétés
IUPAC Name |
(4-chlorophenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2S/c18-15-4-2-14(3-5-15)17(21)20-6-1-11-23-13-16(20)12-19-7-9-22-10-8-19/h2-5,16H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSOZDOLFAJFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2810230.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2810234.png)

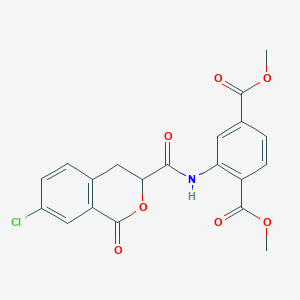
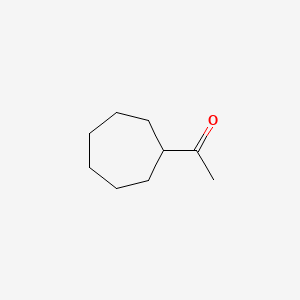
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2810240.png)
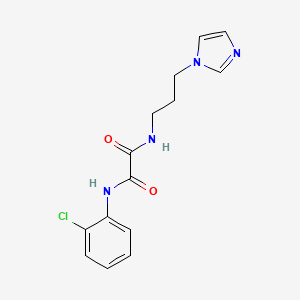
![3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol](/img/structure/B2810242.png)

![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2810248.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)
